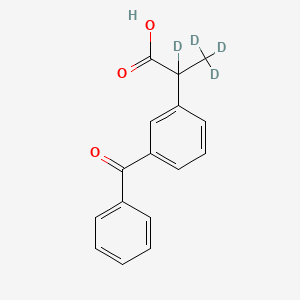

Ketoprofen-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-benzoylphenyl)-2,3,3,3-tetradeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-RRRGEQHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678713 | |

| Record name | 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-29-4 | |

| Record name | 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the molecular weight of Ketoprofen-d4

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of Ketoprofen-d4, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen. The incorporation of deuterium isotopes can be a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies.

Molecular Identity and Structure

This compound is a stable, isotopically labeled form of Ketoprofen where four hydrogen atoms have been replaced by deuterium. This substitution is typically on the propionic acid moiety.

-

Chemical Name: (±)-2-(3-Benzoylphenyl)propionic-d4 Acid[1][2]

-

Synonyms: (±)-Ketoprofen D4, Ketoprofen D4 (propionic D4 acid)[2][3]

Physicochemical Data

The key quantitative data for this compound, alongside its unlabeled counterpart for comparison, are summarized below. The molecular weight is calculated based on the atomic weights of the constituent atoms.

| Property | This compound | Ketoprofen (unlabeled) |

| Molecular Formula | C₁₆H₁₀D₄O₃[3][] | C₁₆H₁₄O₃[1][][7] |

| Molecular Weight ( g/mol ) | 258.31[1][2][] | 254.28[1][][8] |

| Appearance | White to Off-white Solid[] | White crystalline powder[9] |

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed in the table below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 16 | 12.011 | 192.176 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Deuterium | D | 4 | 2.014[10][11][12][13] | 8.056 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total Molecular Weight | 258.309 |

Note: The calculated molecular weight (258.309 g/mol ) is consistent with the cited value of 258.31 g/mol .[1][2][]

Methodological Considerations

Note on Experimental Protocols and Visualizations: As an AI, I am unable to provide detailed, proprietary experimental protocols for the synthesis or analysis of this compound. Such protocols are typically specific to the manufacturer and are not publicly available. Similarly, the generation of diagrams using specific tools like Graphviz is beyond my current capabilities.

The determination of molecular weight for a compound like this compound is fundamentally achieved through:

-

Mass Spectrometry (MS): This is the primary technique used to determine the molecular weight of a molecule with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule. In the case of deuterated compounds, ²H (Deuterium) NMR can be used to confirm the positions of the deuterium labels. The absence of signals in the ¹H NMR spectrum at the expected positions of deuteration provides strong evidence for successful isotopic labeling.

The use of deuterated standards like this compound is critical in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). It serves as an ideal internal standard for the accurate quantification of unlabeled Ketoprofen in biological matrices such as plasma or urine.[14] The co-elution of the deuterated standard with the analyte and its distinct mass-to-charge ratio allow for precise correction of matrix effects and variations in instrument response.

References

- 1. (±)-Ketoprofen-D4 | CAS No- 1219805-29-4 | Simson Pharma Limited [simsonpharma.com]

- 2. (±)-Ketoprofen-d4 (propionic-d4 acid) | LGC Standards [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 5. (±)-Ketoprofen-d4 | 1219805-29-4 [chemicalbook.com]

- 7. Ketoprofen - Wikipedia [en.wikipedia.org]

- 8. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ketoprofen | 22071-15-4 [chemicalbook.com]

- 10. Deuterium - Wikipedia [en.wikipedia.org]

- 11. britannica.com [britannica.com]

- 12. byjus.com [byjus.com]

- 13. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

- 14. medchemexpress.com [medchemexpress.com]

physical and chemical properties of Ketoprofen-d4

An In-depth Technical Guide to the Physical and Chemical Properties of Ketoprofen-d4

Introduction

This compound is the deuterated analog of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Like its non-deuterated counterpart, this compound functions as a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The incorporation of four deuterium atoms in the propionic acid side chain makes this compound a valuable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies involving quantitative analysis by mass spectrometry. Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug, making such isotopically labeled compounds essential in drug development. This guide provides a comprehensive overview of the , along with relevant experimental protocols and diagrams for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(3-benzoylphenyl)-2,3,3,3-tetradeuteriopropanoic acid | |

| Synonyms | (±)-Ketoprofen-d4 (Propionic-d4 Acid), D4-Ketoprofen, RP-19583-d4 | |

| Molecular Formula | C₁₆H₁₀D₄O₃ | |

| Molecular Weight | 258.31 g/mol | |

| Appearance | White to Off-White Solid | |

| Storage Temperature | -20°C |

Solubility Data

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL (387.13 mM) | |

| Water | 0.1 mg/mL (0.39 mM; requires sonication) | |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble |

Experimental Protocols

Detailed methodologies are essential for the accurate analysis and characterization of this compound. Below are representative protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-performance liquid chromatography is a prevalent technique for the determination of Ketoprofen in various matrices. This method can be adapted for this compound.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reverse-phase C18 column (e.g., 125 mm length, 4.6 mm internal diameter) is commonly used.

-

Mobile Phase : A mixture of acetonitrile, water, and a pH-adjusting buffer (e.g., phosphate buffer at pH 3.5) is typical. A common mobile phase composition is a 40:58:2 (v/v/v) mixture of acetonitrile, water, and phosphate buffer.

-

Flow Rate : A flow rate of 1.0 mL/min is often employed.

-

Detection : UV detection at a wavelength of 261 nm.

-

Procedure :

-

Prepare standard solutions of this compound in the mobile phase.

-

Inject a known volume of the sample and standards into the HPLC system.

-

Elute the column with the mobile phase under isocratic or gradient conditions.

-

Monitor the absorbance at the specified wavelength.

-

Quantify this compound by comparing the peak area of the sample to a standard curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalysis

LC-MS offers high sensitivity and selectivity, making it ideal for quantifying this compound in biological samples like plasma or urine.

-

Instrumentation : A UHPLC system coupled to a hybrid quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions :

-

Column : A C18 column (e.g., XTerra MS C18, 30 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase : A gradient elution using water with 0.05% formic acid (A) and methanol (B) at a flow rate of 0.4 mL/min.

-

Gradient : Start with 95% A, decrease to 0% A over 15 minutes, return to 95% A in 1 minute, and hold for 5 minutes.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Negative ion mode electrospray ionization (ESI).

-

Mass Range : 50–1000 m/z.

-

Data Acquisition : MS/MS or AutoMS/MS mode for fragmentation analysis.

-

-

Sample Preparation (from plasma) :

-

Acidify the plasma sample.

-

Perform a liquid-liquid extraction with an organic solvent like ether.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase before injection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is crucial for confirming the identity and isotopic labeling of this compound.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure :

-

Dissolve a small amount of this compound in the chosen deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show the absence of signals corresponding to the deuterated positions in the propionic acid moiety when compared to the spectrum of non-deuterated Ketoprofen.

-

The ¹³C NMR spectrum will show signals for all carbon atoms, but the signals for carbons attached to deuterium may be split or broadened due to C-D coupling.

-

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Mechanism of action of this compound as a non-selective COX inhibitor.

Caption: A typical experimental workflow for the analysis of this compound by LC-MS.

Caption: Relationship between Ketoprofen and its deuterated analog, this compound.

An In-depth Technical Guide to the Synthesis and Purification of Ketoprofen-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Ketoprofen-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. While a definitive, publicly available protocol for this compound is scarce, this document outlines a scientifically sound approach based on established synthetic methodologies for Ketoprofen and general principles of isotopic labeling.

Synthetic Strategy

The proposed synthesis of this compound involves a multi-step process commencing with a suitable precursor, followed by a key deuteration step, and culminating in the final product. The general approach focuses on introducing the deuterium atoms onto the benzoyl moiety of the Ketoprofen structure.

A plausible synthetic pathway begins with the Friedel-Crafts acylation of a deuterated benzene (benzene-d6) with 3-chlorobenzoyl chloride, followed by subsequent reactions to construct the propionic acid side chain. An alternative and more direct approach, which will be detailed here, involves the deuteration of a readily available Ketoprofen precursor.

Experimental Workflow

Caption: Synthetic and purification workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-Benzoylphenyl)acetonitrile

This initial step follows a known procedure for the synthesis of a key Ketoprofen intermediate.

-

Materials: 3-Methylbenzophenone, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Sodium Cyanide (NaCN), Dimethylformamide (DMF).

-

Procedure:

-

3-Methylbenzophenone is subjected to radical bromination using NBS and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride.

-

The resulting 3-(bromomethyl)benzophenone is then reacted with NaCN in a polar aprotic solvent like DMF to yield 2-(3-benzoylphenyl)acetonitrile.

-

Step 2: α-Methylation of 2-(3-Benzoylphenyl)acetonitrile

-

Materials: 2-(3-Benzoylphenyl)acetonitrile, a strong base (e.g., Sodium Hydride or LDA), Methyl Iodide (CH₃I), Tetrahydrofuran (THF).

-

Procedure:

-

2-(3-Benzoylphenyl)acetonitrile is deprotonated at the α-position using a strong base in an anhydrous solvent like THF.

-

The resulting carbanion is then quenched with methyl iodide to introduce the methyl group, yielding 2-(3-benzoylphenyl)propanenitrile.

-

Step 3: Aromatic Deuteration of 2-(3-Benzoylphenyl)propanenitrile

This crucial step introduces the four deuterium atoms onto the benzoyl ring. A potential method is via a ruthenium-catalyzed hydrogen-deuterium exchange.[1]

-

Materials: 2-(3-Benzoylphenyl)propanenitrile, Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂), Deuterium Oxide (D₂O), co-solvent (e.g., 1,2-dichloroethane).

-

Procedure:

-

A mixture of 2-(3-benzoylphenyl)propanenitrile, the ruthenium catalyst, and D₂O in a suitable co-solvent is heated under an inert atmosphere.

-

The reaction progress is monitored by mass spectrometry to determine the extent of deuteration. The reaction is driven to completion to achieve the desired d4-isotopologue.

-

Step 4: Nitrile Hydrolysis to this compound

-

Materials: 2-(3-(Benzoyl-d4)phenyl)propanenitrile, strong acid (e.g., H₂SO₄) or base (e.g., NaOH), appropriate solvent (e.g., ethanol/water).

-

Procedure:

-

The deuterated nitrile is hydrolyzed under acidic or basic conditions.

-

Acid hydrolysis typically involves refluxing with aqueous sulfuric acid.

-

Basic hydrolysis involves refluxing with an aqueous ethanolic solution of sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

-

The crude this compound is then isolated by filtration.

-

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. A combination of chromatographic and crystallization techniques is recommended.

Purification Workflow

Caption: Recrystallization process for the purification of this compound.

Detailed Purification Protocols

Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is a common choice for the purification of Ketoprofen and its analogues.

-

Procedure:

-

The crude this compound is dissolved in a minimum amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The dried silica with the adsorbed product is loaded onto a silica gel column.

-

The column is eluted with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Recrystallization

-

Solvent System: A suitable solvent system for recrystallization of Ketoprofen is a mixture of ethanol and water, or ethyl acetate and hexane.[2]

-

Procedure:

-

The product obtained from column chromatography is dissolved in a minimum amount of the hot recrystallization solvent.

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Data

| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) |

| 1 | Bromination & Cyanation | 3-Methylbenzophenone | 2-(3-Benzoylphenyl)acetonitrile | NBS, AIBN, NaCN | 70-80 |

| 2 | α-Methylation | 2-(3-Benzoylphenyl)acetonitrile | 2-(3-Benzoylphenyl)propanenitrile | NaH, CH₃I | 85-95 |

| 3 | Aromatic Deuteration | 2-(3-Benzoylphenyl)propanenitrile | 2-(3-(Benzoyl-d4)phenyl)propanenitrile | Ru catalyst, D₂O | >90 |

| 4 | Nitrile Hydrolysis | 2-(3-(Benzoyl-d4)phenyl)propanenitrile | This compound | H₂SO₄ or NaOH | 80-90 |

Table 2: Purification and Characterization Data

| Parameter | Method | Specification |

| Purity (after chromatography) | HPLC | >95% |

| Purity (after recrystallization) | HPLC | >99% |

| Isotopic Purity | Mass Spectrometry | >98% d4 |

| Chemical Structure Confirmation | ¹H NMR, ¹³C NMR, MS | Consistent with this compound structure |

| Melting Point | Melting Point Apparatus | Consistent with literature value for Ketoprofen (approx. 94-96 °C) |

Characterization

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will be used to confirm the molecular weight of this compound (C₁₆H₁₀D₄O₃) and to determine the isotopic distribution, confirming the incorporation of four deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum will show the absence of signals corresponding to the four aromatic protons on the benzoyl ring, confirming successful deuteration. The remaining proton signals should be consistent with the Ketoprofen structure.

-

¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the carbon atoms of the Ketoprofen skeleton. Carbon atoms attached to deuterium will exhibit splitting (C-D coupling) and a slight upfield shift.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their positions in the molecule.

-

This comprehensive guide provides a robust framework for the successful synthesis, purification, and characterization of this compound, a vital tool for advancing pharmaceutical research and development. Researchers should always adhere to appropriate laboratory safety protocols when handling the reagents and performing the reactions described.

References

Commercial Availability and Application of Ketoprofen-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Ketoprofen-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. It covers key technical data, experimental applications, and relevant biological pathways.

Commercial Availability and Specifications

This compound is commercially available from several suppliers of research chemicals and analytical standards. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Ketoprofen in biological matrices. The deuteration at the propionic acid moiety provides a distinct mass shift, facilitating accurate and precise measurements.

Below is a summary of typical product specifications from various suppliers. Please note that exact specifications may vary by supplier and batch.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity |

| BOC Sciences | 1219805-29-4 | 1219805-29-4 | C₁₆H₁₀D₄O₃ | 98% atom D | 95% by HPLC |

| LGC Standards | CDN-D-6837 | 1219805-29-4 | C₁₆²H₄H₁₀O₃ | 99 atom % D | min 98% |

| MedChemExpress | HY-B0227S1 | 1219805-29-4 | C₁₆H₁₀D₄O₃ | Not specified | 98.0% |

| Simson Pharma Limited | Not specified | 1219805-29-4 | C₁₆H₁₀D₄O₃ | Not specified | High quality, CoA provided |

Note: This table is a summary of publicly available data and is not exhaustive. Researchers should always consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Experimental Protocols: Use as an Internal Standard

This compound is widely employed as an internal standard (IS) for the quantification of Ketoprofen in pharmacokinetic and other bioanalytical studies.[1][2] The following provides a generalized experimental protocol based on published LC-MS/MS methods.

Sample Preparation

-

Spiking: To a known volume of biological matrix (e.g., plasma, urine, or tissue homogenate), add a known amount of this compound solution in a suitable solvent (e.g., methanol or acetonitrile) to achieve a final concentration within the linear range of the assay.

-

Protein Precipitation/Extraction:

-

For plasma samples, a common method is protein precipitation. Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for sample clean-up and concentration.[2][3]

-

-

Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 reverse-phase column for the separation of Ketoprofen and this compound. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both Ketoprofen and this compound should be optimized for maximum sensitivity and specificity.

The workflow for a typical bioanalytical experiment using this compound is illustrated in the diagram below.

Experimental workflow for bioanalysis using this compound.

Mechanism of Action and Signaling Pathways

Ketoprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By inhibiting COX enzymes, Ketoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

The simplified signaling pathway of Ketoprofen's primary mechanism of action is depicted below.

Ketoprofen's inhibition of the COX pathway.

Recent research has also suggested other potential signaling pathways influenced by Ketoprofen. For instance, a study has proposed a pathway for Ketoprofen-induced browning of white adipose tissue, which involves the p38 MAPK-mTORC1 signaling pathway leading to the activation of COX-2.[7]

Proposed pathway for Ketoprofen-induced fat browning.[7]

This technical guide provides a foundational understanding of the commercial availability and applications of this compound. For specific experimental designs and troubleshooting, consulting the primary literature and the supplier's technical documentation is highly recommended.

References

- 1. Pharmacokinetics and bioavailability of ketoprofen when compounded with iron dextran for use in nursing piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid online-SPE-MS/MS method for ketoprofen determination in dermal interstitial fluid samples from rats obtained by microdialysis or open-flow microperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ketoprofen - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Purity of Ketoprofen-d4 Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attribute of isotopic purity for Ketoprofen-d4 standards. Ensuring the accurate isotopic composition of deuterated standards is paramount for their reliable use in quantitative bioanalytical studies, metabolic profiling, and as internal standards in mass spectrometry-based assays. This document details the analytical methodologies for determining isotopic purity, presents typical isotopic distribution data, and outlines the potential sources of isotopic impurities.

Introduction to Isotopic Purity

Deuterated standards, such as this compound, are indispensable tools in pharmaceutical research and development. They are chemically identical to their non-deuterated counterparts but carry a stable, heavy isotope label. This mass difference allows for their use as internal standards in mass spectrometry, providing a robust method for the accurate quantification of the parent drug in complex biological matrices.

The utility of a deuterated standard is intrinsically linked to its isotopic purity , a measure of the extent to which the intended isotopic label is present and the absence of molecules with fewer or no deuterium atoms. In practice, the synthesis of a 100% isotopically pure compound is not feasible, resulting in a distribution of isotopologues (molecules that differ only in their isotopic composition). For a compound like this compound, this means the standard will inevitably contain small amounts of Ketoprofen-d3, -d2, -d1, and even the unlabeled -d0 species.

It is crucial to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.

-

Species Abundance: This describes the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d4).

Regulatory agencies require a thorough analysis and quantification of these isotopologues as part of the Chemistry, Manufacturing, and Controls (CMC) documentation for deuterated active pharmaceutical ingredients (APIs).

Quantitative Data on Isotopic Purity

The isotopic distribution of a this compound standard is a critical piece of information provided by the manufacturer in the Certificate of Analysis (CoA). While specific distributions can vary between batches and manufacturers, a typical high-quality this compound standard will have a high percentage of the d4 species. The following table summarizes a representative isotopic distribution for a commercially available this compound standard.

| Isotopologue | Mass Shift | Representative Abundance (%) |

| Ketoprofen-d0 | +0 | < 0.1 |

| Ketoprofen-d1 | +1 | < 0.5 |

| Ketoprofen-d2 | +2 | < 1.0 |

| Ketoprofen-d3 | +3 | ~ 2.0 - 5.0 |

| This compound | +4 | > 95.0 |

Note: This data is representative and the actual distribution should be confirmed with the Certificate of Analysis for a specific lot.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity relies on high-resolution analytical techniques capable of distinguishing between the small mass differences of the various isotopologues. The two primary methods employed are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a deuterated standard. By providing high mass accuracy and resolving power, it can separate and quantify the different isotopologues.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound standard.

-

Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.

-

Prepare a series of dilutions if necessary.

-

-

Instrumentation:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, is required.

-

The instrument should be coupled to a liquid chromatography (LC) system to ensure the purity of the analyzed peak.

-

-

LC-HRMS Parameters (Typical):

-

LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer Mode: Full scan mode with a mass resolution of >30,000 FWHM.

-

Scan Range: m/z 100-400.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of Ketoprofen-d0, -d1, -d2, -d3, and -d4.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

It is important to correct for the natural isotopic abundance of carbon-13 (¹³C) to avoid overestimation of the lower deuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly Deuterium (²H or D) NMR and Carbon-13 (¹³C) NMR, can provide valuable information about the isotopic purity and the specific sites of deuteration.

Methodology (²H-NMR):

-

Sample Preparation:

-

Dissolve a sufficient amount of the this compound standard in a suitable non-deuterated solvent (e.g., chloroform or dimethyl sulfoxide).

-

The concentration should be high enough to obtain a good signal-to-noise ratio.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

-

NMR Parameters (Typical):

-

Nucleus: ²H.

-

Pulse Sequence: A simple pulse-acquire sequence.

-

Relaxation Delay (d1): 5 times the longest T1 relaxation time of the deuterium signals to ensure quantitative results.

-

Number of Scans: Sufficient to obtain a high signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signals corresponding to the deuterated positions.

-

The presence of any residual proton signals in the ¹H spectrum at the deuterated positions can also be used to estimate the isotopic enrichment.

-

Potential Sources of Isotopic Impurities

Isotopic impurities in this compound can arise from several sources during its chemical synthesis:

-

Incomplete Deuteration: The chemical reactions used to introduce deuterium may not go to completion, leaving some positions with hydrogen instead of deuterium.

-

Deuterium Exchange: Deuterium atoms at certain positions in the molecule may be labile and can exchange with protons from the solvent or reagents during the synthesis or work-up. This is particularly true for deuterium atoms on heteroatoms or alpha to carbonyl groups.

-

Purity of Deuterated Reagents: The starting materials and reagents used in the synthesis must be of high isotopic purity themselves. Any proton-containing impurities in these reagents can be incorporated into the final product.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of a this compound standard.

Navigating the Stability of Ketoprofen-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ketoprofen-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. Understanding the stability profile of this isotopically labeled compound is critical for ensuring its quality, and reliability in research and pharmaceutical development. This document synthesizes available data on Ketoprofen's stability and degradation pathways, offering insights applicable to its deuterated form, alongside detailed experimental protocols and visual representations of key processes.

Storage and Stability Summary

Proper storage is paramount to maintain the integrity of this compound. The following tables summarize the recommended storage conditions and provide a synopsis of stability under various stress conditions, primarily based on data for Ketoprofen, which is expected to have a similar, if not slightly more stable, profile than its deuterated counterpart due to the kinetic isotope effect.

Table 1: Recommended Storage Conditions for this compound

| Condition | Temperature | Humidity | Light | Form |

| Long-term | -20°C | Controlled | Protect from light | Solid (powder) |

| Short-term | 4°C | Controlled | Protect from light | Solid (powder) |

| In Solution | -80°C (up to 6 months) or -20°C (up to 1 month) | N/A | Protect from light | Dissolved in a suitable solvent (e.g., DMSO) |

Table 2: Summary of Ketoprofen's Stability Under Forced Degradation Conditions

| Stress Condition | Observation | Potential Degradation Products |

| Acidic Hydrolysis (e.g., HCl) | Unstable | Decarboxylation and other acid-catalyzed degradation products. |

| Alkaline Hydrolysis (e.g., NaOH) | Relatively Stable | Some degradation may occur under harsh conditions. |

| Oxidative (e.g., H₂O₂) | Unstable | Oxidized derivatives. |

| Thermal | Stable at ambient temperatures; degradation at high temperatures. | Thermally induced decomposition products. |

| Photolytic (UV light) | Unstable | Photodegradation products, including decarboxylated species.[1] |

The Impact of Deuteration on Stability

The replacement of hydrogen with deuterium at the propionic acid moiety of Ketoprofen to create this compound can influence its metabolic and chemical stability. This is attributed to the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and thus reactions involving the cleavage of this bond will have a higher activation energy, potentially leading to a slower rate of degradation. For this compound, this could translate to enhanced resistance to certain degradation pathways, particularly those involving the abstraction of the deuterium atoms. However, without specific stability studies on this compound, the degree of this enhanced stability remains theoretical.

Degradation Pathways of Ketoprofen

Understanding the degradation pathways of Ketoprofen is crucial for identifying potential impurities and for developing stability-indicating analytical methods. The primary routes of degradation include photodegradation and microbial degradation.

Photodegradation Pathway

Ketoprofen is known to be susceptible to photodegradation, with decarboxylation being a key initial step.[1]

Photodegradation pathway of Ketoprofen.

Microbial Degradation Pathway

Microbial degradation of Ketoprofen has been studied, revealing a pathway involving reduction and hydroxylation.

Microbial degradation of Ketoprofen.

Experimental Protocols for Stability Testing

A stability-indicating analytical method is essential to accurately quantify the decrease of the active substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

General Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like this compound.

Workflow for Stability Testing.

Example HPLC Method for Ketoprofen Stability Testing

This protocol is based on published methods for Ketoprofen and can be adapted for this compound.[2][3]

Table 3: HPLC Method Parameters

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and phosphate buffer (pH adjusted) mixture. A common ratio is around 50:50 (v/v). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Forced Degradation Protocol

To assess the intrinsic stability of this compound, forced degradation studies should be conducted. The following are example conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photostability: Expose the sample to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

Conclusion

The stability of this compound is a critical parameter for its use in research and development. While specific stability data for the deuterated form is limited, the extensive information available for Ketoprofen provides a strong foundation for understanding its stability profile. The recommended storage condition for long-term stability is at -20°C, protected from light. Forced degradation studies on Ketoprofen reveal its susceptibility to acidic, oxidative, and photolytic stress. The deuterium labeling in this compound is anticipated to confer a modest increase in stability due to the kinetic isotope effect. For rigorous assessment, it is imperative to conduct specific stability studies on this compound using a validated stability-indicating analytical method, such as the HPLC method detailed in this guide. By adhering to appropriate storage and handling protocols, researchers can ensure the integrity and reliability of this compound in their investigations.

References

- 1. Elucidation of transformation pathway of ketoprofen, ibuprofen, and furosemide in surface water and their occurrence in the aqueous environment using UHPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a stability-indicating high-performance liquid chromatographic assay for ketoprofen topical penetrating gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. QbD-Based Development and Validation of a Stability-Indicating HPLC Method for Estimating Ketoprofen in Bulk Drug and Proniosomal Vesicular System - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety Data Sheet for Ketoprofen-d4

This technical guide provides a comprehensive overview of the material safety data for Ketoprofen-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety, handling, and toxicological information, supplemented with experimental protocols and mechanistic insights.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Ketoprofen

| Property | This compound | Ketoprofen | Source(s) |

| Chemical Name | 2-(3-Benzoylphenyl)propanoic-2,3,3,3-d4 acid | 2-(3-benzoylphenyl)propanoic acid | [1] |

| CAS Number | 1219805-29-4 | 22071-15-4 | [1] |

| Molecular Formula | C₁₆H₁₀D₄O₃ | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 258.3 g/mol | 254.28 g/mol | [1] |

| Physical State | Solid (Crystalline powder) | Solid (Crystalline powder) | [1] |

| Color | White to off-white | White to off-white | [1] |

| Odor | Odorless | Odorless | [1] |

| Melting Point | Not available | 92-95 °C | [1] |

| Solubility | Not available | Freely soluble in Ethanol, Chloroform. Very soluble in Methanol. Soluble in Dichloromethane, Benzene, and Alkalis. Sparingly soluble in Dimethylformamide. Soluble in ethyl acetate. | [2] |

| n-octanol/water Partition Coefficient (log Kow) | Not available | 3.12 | [3] |

Toxicological Data

Comprehensive toxicological data for this compound is limited. The Material Safety Data Sheet for this compound often states "NO DATA AVAILABLE" for acute toxicity endpoints.[1] Therefore, the toxicological profile of the parent compound, Ketoprofen, is presented as a reference. It is crucial to handle this compound with the same precautions as Ketoprofen.

Table 2: Acute Toxicity of Ketoprofen

| Route of Administration | Species | LD50 | Source(s) |

| Oral | Rat | 62.4 mg/kg | [2][3] |

| Oral | Mouse | 360 mg/kg | [2] |

| Oral | Guinea pig | 1300 mg/kg | [2] |

| Dermal | Rabbit | 2000 mg/kg | [2] |

| Intraperitoneal | Rat | 80 mg/kg | [3] |

| Intrarectal | Rat (weanlings) | 434 mg/kg (male), 496 mg/kg (female) | [4] |

Genotoxicity and Carcinogenicity:

Studies on the genotoxicity of Ketoprofen have shown mixed results. While it did not show mutagenic effects in the Ames test, some in vivo studies suggest it may be weakly genotoxic in bone marrow cells of mice.[5] Other studies indicate that Ketoprofen can cause cytotoxicity and genotoxicity at higher concentrations.[6] Regarding its carcinogenic potential, some sources suggest that while Ketoprofen gave at least one positive result in genotoxicity assays, it tested negative in carcinogenicity assays.[7]

Experimental Protocols

Quantification of Ketoprofen in Biological Samples using HPLC

This protocol outlines a general procedure for the determination of Ketoprofen in plasma samples, a common application for this compound as an internal standard.

Caption: A generalized workflow for the quantification of Ketoprofen in plasma using HPLC.

Methodology:

-

Sample Preparation:

-

HPLC Conditions:

-

Mobile Phase: A mixture of acetonitrile and an acidic aqueous solution (e.g., water with 1% trifluoroacetic acid or phosphate buffer at pH 3.5) is typical.[8][9]

-

Flow Rate: A flow rate of 1.0 to 1.5 mL/min is often employed.[8][10]

-

Detection: UV detection at a wavelength of 254 nm or 260 nm is suitable for Ketoprofen.[8][11]

-

Injection Volume: Typically, 20 µL of the supernatant is injected.[8]

-

Data Analysis:

-

A calibration curve is constructed by analyzing standard solutions of Ketoprofen of known concentrations.

-

The concentration of Ketoprofen in the plasma samples is determined by comparing the peak area from the sample chromatogram to the calibration curve.[8]

-

Animal Model of Inflammation

This protocol describes a general method for inducing inflammation in a rodent model to evaluate the anti-inflammatory effects of Ketoprofen.

Caption: A typical experimental workflow for evaluating the anti-inflammatory effects of Ketoprofen in a rodent model.

Methodology:

-

Animal Preparation:

-

Acclimatize rodents (e.g., rats or mice) to the laboratory environment for at least one week.

-

Divide the animals into control and treatment groups.

-

-

Drug Administration:

-

Administer Ketoprofen (e.g., 5 mg/kg, subcutaneously) or the vehicle (control) to the respective groups.[12]

-

-

Induction of Inflammation:

-

After a set time (e.g., 30 minutes), induce inflammation. A common method is the subcutaneous injection of a phlogistic agent like carrageenan into the paw.

-

-

Assessment of Inflammation:

-

Measure the volume of the paw at regular intervals using a plethysmometer to quantify the edema.

-

At the end of the experiment, euthanize the animals and collect tissue samples from the inflamed area for histopathological examination and measurement of inflammatory mediators (e.g., cytokines).[13][14]

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Ketoprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[15] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15] Additionally, Ketoprofen has been shown to inhibit the lipoxygenase (LOX) pathway and interact with the serotonergic system.[15][16]

Caption: The primary signaling pathways affected by Ketoprofen.

Downstream Effects of COX Inhibition:

The inhibition of prostaglandin synthesis by Ketoprofen leads to several downstream effects that contribute to its anti-inflammatory and analgesic properties:

-

Reduced Vasodilation and Vascular Permeability: Prostaglandins are potent vasodilators and increase vascular permeability, leading to edema. By reducing their levels, Ketoprofen helps to decrease swelling.[15]

-

Decreased Nociceptor Sensitization: Prostaglandins sensitize peripheral nociceptors (pain receptors) to other inflammatory mediators. Their inhibition raises the pain threshold.

-

Antipyretic Effect: Prostaglandins in the hypothalamus play a role in elevating the body's temperature set-point during fever. Ketoprofen's action in the central nervous system helps to reduce fever.

Interaction with Other Pathways:

-

Lipoxygenase (LOX) Pathway: Ketoprofen can also inhibit the LOX pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators.[15][17] This dual inhibition may contribute to its broad anti-inflammatory effects.

-

Serotonergic System: Evidence suggests that the analgesic effects of Ketoprofen may also involve interactions with the central serotonergic system, which plays a role in pain modulation.[16][18][19][20][21]

Handling and Safety Precautions

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust.[1] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]

-

This guide is intended for informational purposes and should be used in conjunction with an official Material Safety Data Sheet (MSDS) provided by the supplier. Always refer to the specific MSDS for the most accurate and up-to-date safety information.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]

- 4. [Acute toxicity of intrarectally administered (ketoprofen (T10) in rat weanlings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. Hplc method for the determination of transdermal drug diffusion of ketoprofen [wisdomlib.org]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A therapeutic dose of ketoprofen causes acute gastrointestinal bleeding, erosions, and ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Pharmacotherapy with Ketoprofen Ameliorates Experimental Lymphatic Vascular Insufficiency in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effect of LPS and Ketoprofen on Cytokines, Brain Monoamines, and Social Behavior in Group-Housed Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 16. Evidence for a central mechanism of action of S-(+)-ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of NSAIDs as lipoxygenase inhibitors through highly sensitive chemiluminescence method, expression analysis in mononuclear cells and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. farmaciajournal.com [farmaciajournal.com]

- 20. ptfarm.pl [ptfarm.pl]

- 21. THE EFFECT OF SEROTONIN 5-HT1A, 5-HT2 RECEPTOR LIGANDS, KETOPROFEN AND THEIR COMBINATION IN MODELS OF INDUCED PAIN IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of Ketoprofen in Human Plasma Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of ketoprofen in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as Ketoprofen-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is particularly suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications requiring reliable determination of ketoprofen concentrations. The protocol described herein is based on established methodologies for the analysis of ketoprofen and its enantiomers using a stable-isotope-labeled internal standard.

Introduction

Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. Accurate measurement of ketoprofen concentrations in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte but is distinguishable by mass, is a critical component of a robust LC-MS/MS method. This approach minimizes analytical variability and leads to more reliable quantitative results.

Experimental Protocols

Sample Preparation (Automated Solid-Phase Extraction - SPE)

A validated method for the extraction of ketoprofen from human plasma utilizes automated solid-phase extraction in a 96-well format.

-

Sample Pre-treatment: To 1 mL of human plasma, add the internal standard solution (this compound).

-

Conditioning: Condition a 96-well SPE plate with an appropriate sorbent (e.g., C18) by washing with methanol followed by water.

-

Loading: Load the plasma samples onto the conditioned SPE plate.

-

Washing: Wash the sorbent with a weak organic solvent to remove interfering substances.

-

Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

For the separation of ketoprofen, a chiral column is recommended if the analysis of individual enantiomers ((R)- and (S)-ketoprofen) is required.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A chiral analytical column, such as an (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid column (e.g., Chirex 3005), with dimensions of 250 x 2.0 mm i.d., is suitable for enantiomeric separation.[1] A guard column with similar packing material is recommended.

-

Mobile Phase: An isocratic mobile phase is typically used. The specific composition should be optimized for the chosen column but may consist of a mixture of organic solvents like acetonitrile or methanol with an aqueous component containing a modifier like formic acid or ammonium acetate to enhance ionization.

-

Flow Rate: A typical flow rate for a 2.0 mm i.d. column would be in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

-

Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended to prevent peak distortion.

Mass Spectrometry (MS/MS)

Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Ionization: Electrospray Ionization (ESI), Negative Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ketoprofen: The precursor ion ([M-H]⁻) is m/z 253.0. A common product ion for quantification is m/z 209.0, resulting from the loss of CO₂.

-

This compound (hypothetical): The precursor ion ([M-H]⁻) would be m/z 257.0. The product ion would be expected at m/z 213.0. It is crucial to experimentally determine the optimal transitions. For a similar deuterated standard, D5-Ketoprofen, the transition m/z 536.3⁺ → 222.1⁺ has been reported in positive mode, suggesting that ionization mode and transitions should be carefully optimized for the specific deuterated standard used.

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve maximum signal intensity for both the analyte and the internal standard.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of ketoprofen enantiomers in human plasma using a stable-isotope-labeled internal standard.

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [1] |

| Upper Limit of Quantification (ULOQ) | 2500 ng/mL | [1] |

| Linearity Range | 0.05 - 2500 ng/mL | [1] |

| Accuracy | Better than +/-3% | [1] |

| Precision (RSD) | 4.0% to 7.0% | [1] |

Experimental Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of ketoprofen.

Signaling Pathway Diagram (Mechanism of Action)

While not directly part of the analytical method, understanding the mechanism of action of ketoprofen is relevant for drug development professionals. Ketoprofen primarily acts by inhibiting cyclooxygenase (COX) enzymes.

References

Application Note: Quantitative Analysis of Ketoprofen in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ketoprofen in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Ketoprofen-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. A straightforward protein precipitation protocol is utilized for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. Accurate quantification of ketoprofen in biological matrices like human plasma is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing for effective correction of variations during sample preparation and analysis. This document provides a detailed protocol for the determination of ketoprofen in human plasma using an LC-MS/MS method.

Experimental Protocol

Materials and Reagents

-

Ketoprofen analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

Liquid Chromatography: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketoprofen and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the ketoprofen stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

-

Pipette 100 µL of human plasma (blank, calibration standard, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix).

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

A simplified protein precipitation method is often employed for sample preparation in human plasma.[1]

Experimental Workflow

Caption: Workflow for the quantitative analysis of ketoprofen.

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or gradient elution can be optimized. A common starting point is a gradient from 30% to 90% B over a few minutes. |

| Flow Rate | 0.3 - 0.5 mL/min[2] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C[3] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |

| MRM Transitions | See Table 3 |

| Ion Source Temperature | 350 - 500 °C |

| Capillary Voltage | Optimized for instrument (e.g., -3.0 kV) |

| Collision Gas | Argon |

Table 3: MRM Transitions for Ketoprofen and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ketoprofen | 253.0 | 209.0[2] | Optimized for instrument |

| This compound | 257.0 | 213.0 | Optimized for instrument |

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 500 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ)[4] |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimized by the use of SIL-IS |

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and specificity for the quantification of ketoprofen in human plasma. The use of this compound as an internal standard effectively compensates for any sample loss during preparation and for matrix-induced ion suppression or enhancement. The chromatographic conditions allow for a rapid analysis time, making it suitable for high-throughput applications.

Conclusion

The described LC-MS/MS method for the quantitative analysis of ketoprofen in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The simple sample preparation and rapid analysis time make it a valuable tool for pharmacokinetic and clinical studies involving ketoprofen.

Signaling Pathway and Logical Relationships

The logical relationship in this analytical method is a linear progression from sample preparation to data analysis, as depicted in the workflow diagram. There are no complex signaling pathways involved in this in vitro analytical procedure.

Logical Relationship Diagram

Caption: Logical flow of the quantitative analysis method.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Ketoprofen in Biological Matrices using Ketoprofen-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketoprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that requires accurate and robust analytical methods for its quantification in biological matrices. This application note provides detailed protocols for the sample preparation of ketoprofen for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), utilizing Ketoprofen-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The methods described herein are applicable to various research and development settings, including pharmacokinetic, bioequivalence, and toxicokinetic studies. Three common sample preparation techniques are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

Quantitative Data Summary

The choice of sample preparation method can significantly impact the recovery, sensitivity, and reproducibility of the analytical results. The following table summarizes the performance of the three detailed methods.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |

| Recovery | >95% | 85-95% | 90-105% |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | 0.05 µg/mL | 0.153 µg/mL |

| Matrix Effect | Low to Moderate | Moderate to High | High |

| Throughput | Moderate to High (amenable to automation) | Low to Moderate | High |

| Cost per Sample | High | Low | Low |

| Selectivity | High | Moderate | Low |

Experimental Protocols

Solid-Phase Extraction (SPE)

This protocol is adapted from an automated SPE method and is suitable for high-throughput analysis of ketoprofen in plasma.[1]

Materials:

-

Plasma samples

-

This compound internal standard solution (1 µg/mL in methanol)

-

Phosphoric acid (1 M)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

SPE cartridges (e.g., Oasis HLB)

-

SPE manifold or automated SPE system

-

Centrifuge

-

Autosampler vials

Protocol:

-

Sample Pre-treatment: To 500 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution. Vortex for 10 seconds.

-

Acidification: Add 50 µL of 1 M phosphoric acid to the sample. Vortex to mix.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS analysis.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS system.

Liquid-Liquid Extraction (LLE)

This protocol provides a general method for the extraction of ketoprofen from biological fluids.

Materials:

-

Plasma or urine samples

-

This compound internal standard solution (1 µg/mL in methanol)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (HPLC grade)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Protocol:

-

Sample and IS Spiking: To 500 µL of the biological sample in a glass tube, add 20 µL of this compound internal standard solution. Vortex for 10 seconds.

-

Acidification: Add 50 µL of 1 M hydrochloric acid to the sample. Vortex to mix.

-

Extraction: Add 2 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Protein Precipitation (PP)

This is a rapid and simple method for sample clean-up, particularly suitable for high-throughput screening.[2]

Materials:

-

Plasma samples

-

This compound internal standard solution (1 µg/mL in methanol)

-

Acetonitrile (cold, containing 0.1% formic acid)

-

Centrifuge (refrigerated)

-

Autosampler vials

Protocol:

-

Sample and IS Spiking: In a microcentrifuge tube, combine 200 µL of plasma with 20 µL of this compound internal standard solution.

-

Precipitation: Add 600 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial.

-

Analysis: Inject an aliquot of the supernatant directly into the LC-MS system.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of ketoprofen.

Caption: General workflow for ketoprofen sample preparation and analysis.

Ketoprofen Mechanism of Action: Arachidonic Acid Pathway

Ketoprofen's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes in the arachidonic acid pathway, which reduces the production of prostaglandins that mediate inflammation and pain.[3][4]

Caption: Ketoprofen's inhibition of COX-1 and COX-2 in the arachidonic acid pathway.

References

- 1. Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

Application Note: Development and Validation of a Bioanalytical Method for Ketoprofen in Human Plasma Using Ketoprofen-d4 as an Internal Standard

References

- 1. hakon-art.com [hakon-art.com]

- 2. elearning.unite.it [elearning.unite.it]

- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]

Application Note: Mass Spectrometry Fragmentation Analysis of Ketoprofen-d4 for Quantitative Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of Ketoprofen-d4, the deuterated internal standard for the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It outlines the characteristic fragmentation pattern, experimental procedures for sample preparation and analysis, and quantitative data presentation. This guide is intended to assist researchers in developing robust quantitative bioanalytical methods.

Introduction

Ketoprofen is a widely used NSAID for treating pain and inflammation. In quantitative analysis, such as pharmacokinetic studies, stable isotope-labeled internal standards are crucial for accurate and precise results. This compound, where four hydrogen atoms on the propionic acid moiety are replaced by deuterium, is an ideal internal standard as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z). Understanding its mass spectrometric fragmentation is essential for developing sensitive and specific Multiple Reaction Monitoring (MRM) methods.

Chemical Information

This compound is structurally identical to Ketoprofen, with the exception of the four deuterium atoms on the propionic acid side chain.

-

Chemical Name: 2-(3-benzoylphenyl)-2,3,3,3-tetradeuteriopropanoic acid[]

-

Molecular Formula: C₁₆H₁₀D₄O₃[][3]

-

Molecular Weight: 258.31 g/mol [][3]

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is typically analyzed using electrospray ionization in positive mode (ESI+). The protonated molecule [M+H]⁺ is selected as the precursor ion. Collision-induced dissociation (CID) in the mass spectrometer's collision cell induces fragmentation, yielding characteristic product ions.

The primary fragmentation pathway involves the loss of formic acid (HCOOH) from the protonated precursor ion, resulting in a stable product ion. Another significant fragmentation event is the cleavage of the bond between the carbonyl bridge and the phenyl ring, producing the benzoyl cation. Because the deuterium labels are on the propionic acid group, fragments containing this moiety will have a mass shift of +4 Da compared to unlabeled Ketoprofen.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound proceeds as follows:

-

The precursor ion is the protonated molecule at m/z 259.3 .

-

The most abundant product ion is formed by a neutral loss of formic acid (46 Da), resulting in a fragment at m/z 213.3 .

-

A secondary, common fragment is the benzoyl cation ([C₇H₅O]⁺) at m/z 105.0 . This fragment does not contain the deuterated portion of the molecule.

The diagram below illustrates the primary fragmentation pathway of this compound.

Caption: Fragmentation pathway of this compound.

Quantitative Data Summary

For quantitative method development using MRM, the following mass transitions are recommended. The primary transition offers the best specificity and sensitivity, while the secondary transition can be used for confirmation.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment | Transition Type |

| This compound | 259.3 | 213.3 | [M+H - HCOOH]⁺ | Primary (Quantitative) |

| This compound | 259.3 | 105.0 | [C₇H₅O]⁺ | Secondary (Confirmatory) |

Experimental Protocols

This section details a typical workflow for the analysis of this compound. Optimization of parameters for specific instrumentation is recommended.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration for use as an internal standard (e.g., 100 ng/mL).

-

Sample Fortification: Spike the internal standard working solution into biological samples (e.g., plasma, urine) or calibration standards prior to extraction. A common procedure involves protein precipitation, where 1 part sample is mixed with 3 parts of acetonitrile containing the internal standard.

-

Final Preparation: Centrifuge the mixture to pellet precipitated proteins. Transfer the supernatant to an autosampler vial for injection.

Liquid Chromatography (LC) Method

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0.0 min: 30% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 30% B

-

5.0 min: 30% B

-

Mass Spectrometry (MS) Method

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Parameters:

-

This compound Transition 1: 259.3 → 213.3 (Collision Energy: ~15-20 eV)

-